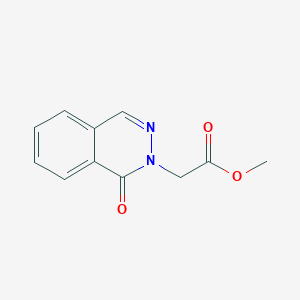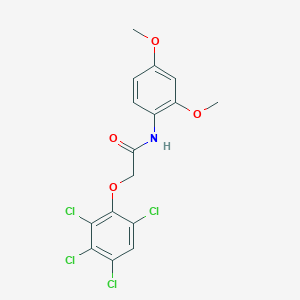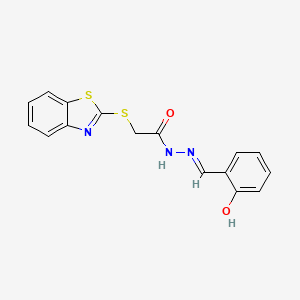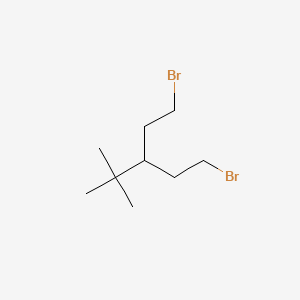
Methyl (1-oxo-2(1H)-phthalazinyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1-oxo-2(1H)-phthalazinyl)acetate is a chemical compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-oxo-2(1H)-phthalazinyl)acetate typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, which is then esterified with methyl chloroacetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-oxo-2(1H)-phthalazinyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various phthalazinone derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
Methyl (1-oxo-2(1H)-phthalazinyl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (1-oxo-2(1H)-phthalazinyl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Methyl (1-oxo-2(1H)-phthalazinyl)acetate can be compared with other phthalazinone derivatives, such as:
Phthalazinone: The parent compound with similar biological activities.
Methyl phthalazinone acetate: A derivative with different ester groups.
Phthalazinone hydrazone: A derivative with a hydrazone functional group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 2-(1-oxophthalazin-2-yl)acetate |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(14)7-13-11(15)9-5-3-2-4-8(9)6-12-13/h2-6H,7H2,1H3 |
InChI Key |
GYQATAIYMQPUEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC=C2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11943893.png)







![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
